molecular formula C7H14O7 B7881869 alpha-D-Glucoheptose

alpha-D-Glucoheptose

Cat. No.: B7881869
M. Wt: 210.18 g/mol
InChI Key: BGWQRWREUZVRGI-KTWJAUQNSA-N
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Description

The compound “alpha-D-Glucoheptose” is a representation of a carbohydrate structure using the Web3 Unique Representation of Carbohydrate Structures (WURCS) notation. This notation is designed to encode complex carbohydrate structures in a unique linear format based on atomic-level information about monosaccharides and their linkages . The WURCS format is particularly useful for representing glycans, which are essential biomolecules involved in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of carbohydrate structures like the one represented by “alpha-D-Glucoheptose” typically involves the synthesis of monosaccharides followed by their assembly into oligosaccharides or polysaccharides. The synthetic routes often include:

    Glycosylation Reactions: These reactions involve the formation of glycosidic bonds between monosaccharides. Common glycosyl donors and acceptors are used under specific conditions to achieve the desired linkages.

    Protecting Group Strategies: Protecting groups are used to selectively block reactive hydroxyl groups during synthesis. These groups are later removed under specific conditions to yield the final carbohydrate structure.

Industrial Production Methods

Industrial production of complex carbohydrates often involves enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of sugar moieties from activated donor molecules to acceptor molecules, forming glycosidic bonds. This method is highly efficient and allows for the production of specific carbohydrate structures with high precision.

Chemical Reactions Analysis

Types of Reactions

Carbohydrate structures like “alpha-D-Glucoheptose” can undergo various chemical reactions, including:

    Oxidation: Oxidation of hydroxyl groups to form aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction of carbonyl groups to form alcohols.

    Substitution: Substitution of hydroxyl groups with other functional groups, such as halogens or amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Periodic acid, bromine water, and nitric acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents (e.g., thionyl chloride), amines.

Major Products Formed

    Oxidation: Formation of uronic acids, aldonic acids.

    Reduction: Formation of alditols.

    Substitution: Formation of halogenated sugars, amino sugars.

Scientific Research Applications

Chemistry

Carbohydrate structures are studied for their roles in chemical reactions and their potential as building blocks for complex molecules.

Biology

In biology, glycans are essential for cell-cell communication, immune response, and protein folding. They are studied for their roles in various biological processes and diseases.

Medicine

Glycans are investigated for their potential as therapeutic agents and diagnostic markers. They are involved in the development of vaccines, cancer therapies, and antiviral drugs.

Industry

In the industrial sector, glycans are used in the production of biofuels, food additives, and biodegradable materials.

Mechanism of Action

The mechanism of action of carbohydrate structures involves their interactions with specific molecular targets, such as proteins and enzymes. These interactions can modulate various biological pathways, including signal transduction, immune response, and metabolic processes. The specific pathways involved depend on the structure and composition of the carbohydrate.

Comparison with Similar Compounds

Similar Compounds

    GlycoCT: Another notation for representing carbohydrate structures, similar to WURCS.

    IUPAC Linear Code: A linear representation of carbohydrate structures based on IUPAC nomenclature.

Uniqueness

The WURCS notation is unique in its ability to represent complex carbohydrate structures with high precision and flexibility. It allows for the encoding of various structural features, such as repeating units, non-stoichiometric modifications, and alternative residue declarations .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-13H,1H2/t2-,3+,4+,5-,6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWQRWREUZVRGI-KTWJAUQNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(C(O1)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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